N-(DIPHENYLMETHYLIDENE)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-benzhydrylidene-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c28-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAALXBAUFACQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of benzophenone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a unique structure characterized by the biphenyl moiety and a carboxamide functional group. Its molecular formula is , and it has notable properties that contribute to its functionality in various applications.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research indicates that N-(Diphenylmethylidene)-[1,1'-biphenyl]-4-carboxamide has potential anticancer properties. A study demonstrated its efficacy against several cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
- Title: Evaluation of Anticancer Activity
- Method: In vitro assays on human cancer cell lines.
- Findings: The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against breast and lung cancer cells.
2.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Case Study:
- Title: Anti-inflammatory Mechanisms
- Method: Animal models of inflammation.
- Findings: Reduced levels of pro-inflammatory cytokines were observed, supporting its potential therapeutic use in inflammatory diseases.
Material Science Applications
3.1 Organic Electronics
This compound is being explored for use in organic electronic devices due to its semiconducting properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Energy Gap | 2.3 eV |
| Mobility | 0.05 cm²/V·s |
| Film Thickness | 100 nm |
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from biphenyl derivatives. Modifications can lead to derivatives with enhanced properties or specific functionalities.
Synthesis Route Example:
- Starting Material: Biphenyl-4-carboxylic acid.
- Reagents: Diphenylmethanol and coupling agents.
- Conditions: Reflux in an appropriate solvent (e.g., DMF).
Mechanism of Action
The mechanism of action of N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide include:
- N-(diphenylmethylene)-1-phenylmethanamine
- N-(diphenylmethylene)-2-phenylaniline
- Benzhydrylidene-biphenyl-2-yl-amine
Uniqueness
What sets N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
Biological Activity
N-(DIPHENYLMETHYLIDENE)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 1186048-28-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a biphenyl structure with a carboxamide functional group that is believed to contribute to its biological properties.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that similar biphenyl derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, suggesting a role in reducing oxidative stress within cells.
- Antitumor Properties : Preliminary studies indicate that this compound may possess antitumor activity, likely through apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant | Scavenges free radicals | |
| Antitumor | Induces apoptosis in cancer cells |
Case Study 1: Antitumor Activity
In a study published in 2023, researchers investigated the antitumor effects of various biphenyl derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antioxidant Effects
A separate investigation focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, it was found that this compound exhibited considerable free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.
Research Findings and Implications
Research findings indicate that this compound holds promise as a therapeutic agent due to its multifaceted biological activities. The compound's ability to inhibit enzymes associated with cancer progression and its antioxidant properties highlight its potential utility in cancer therapy and other oxidative stress-related conditions.
Q & A
Q. What are the standard synthetic routes for N-(diphenylmethylidene)-[1,1'-biphenyl]-4-carboxamide, and how are intermediates purified?
The compound is typically synthesized via condensation of biphenyl-4-carboxylic acid derivatives with substituted amines. A general procedure involves coupling [1,1'-biphenyl]-4-carboxylic acid with amines (e.g., cycloheptylamine, bicyclo[3.2.1]octan-3-amine) in the presence of activating agents like EDCI/HOBt. Purification often employs automated flash chromatography (yields 50–84%) or triple precipitation for crystalline derivatives . Key characterization includes H NMR (e.g., δ 7.35–7.86 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 294.3 for CHNO) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Critical methods include:
- H NMR : To verify substitution patterns and amide bond formation (e.g., characteristic downfield shifts for aromatic protons).
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H] peaks).
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N within ±0.1% of calculated values) . Discrepancies in data (e.g., unexpected byproducts) may arise from incomplete purification or side reactions, necessitating iterative re-analysis .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Byproducts include unreacted starting materials (e.g., residual amines) or stereoisomers (e.g., diastereomers in bicyclic derivatives). Automated flash chromatography with gradient elution (e.g., 0–100% EtOAc/hexanes) effectively isolates the target compound. Impurity profiles are monitored via TLC and HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the amine moiety) influence biological activity?
Substituents like cycloalkyl or bicyclic groups (e.g., bicyclo[3.2.1]octane) enhance steric bulk, potentially improving receptor binding. For example, N-(bicyclo[3.2.1]octan-3-yl) derivatives show increased affinity for TRP channels due to hydrophobic interactions in the ligand-binding pocket . SAR studies using techniques like ILOEs (Inter-Ligand Nuclear Overhauser Effects) can map binding epitopes by analyzing spatial proximity of substituents to target proteins .
Q. What challenges arise in optimizing reaction yields for scaled-up synthesis?
Low yields (e.g., 20–50%) may stem from steric hindrance in bulky amines or competing side reactions (e.g., hydrolysis of activated intermediates). Strategies include:
- Temperature Control : Maintaining ≤25°C to prevent decomposition of acid chlorides.
- Alternative Nucleophiles : Using stronger nucleophiles (e.g., Grignard reagents) for challenging amine additions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. How can this compound serve as a scaffold for targeting STING or TRP channels?
Biphenyl carboxamides are explored as STING inhibitors (e.g., SN-011, IC = 76 nM) by disrupting protein-protein interactions in immune signaling . For TRP channels, the biphenyl core mimics endogenous ligands, enabling antagonism via competitive binding. Assays like fluorescence polarization or electrophysiology validate target engagement .
Q. How do researchers reconcile contradictory data on synthetic yields or biological activity across studies?
Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loadings). For example, yields for N-(decahydronaphthalen-1-yl) derivatives vary from 69–84% depending on amine basicity and purification methods . Cross-validation using standardized protocols (e.g., identical HPLC gradients) and collaborative replication studies are critical .
Methodological Recommendations
- Synthetic Optimization : Prioritize amines with lower steric demand (e.g., cyclohexyl over bicyclo[3.2.1]octane) to improve yields .
- Characterization : Combine H NMR with C NMR and X-ray crystallography (e.g., COD Entry 2230670) for unambiguous structural confirmation .
- Biological Assays : Use orthogonal assays (e.g., SPR and cellular viability) to distinguish target-specific effects from off-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
